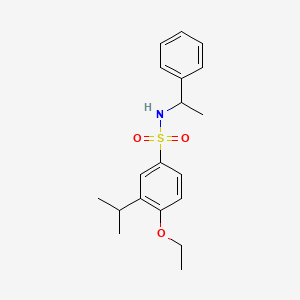amine CAS No. 1246823-47-1](/img/structure/B603037.png)
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is an organic compound with a complex structure that includes an ethoxy group, a hydroxypropyl group, and a dimethylbenzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylbenzenesulfonyl chloride and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-N-(3-hydroxypropyl)-2,3-dimethylbenzenesulfonamide.
Reduction: 4-ethoxy-N-(3-hydroxypropyl)-2,3-dimethylbenzenamine.
Substitution: Various alkyl or aryl derivatives of the original compound.
科学研究应用
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
相似化合物的比较
Similar Compounds
4-ethoxy-N-(3-hydroxypropyl)butanamide: Similar structure but lacks the dimethylbenzenesulfonamide moiety.
4-ethoxy-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1246823-47-1 |
|---|---|
分子式 |
C13H21NO4S |
分子量 |
287.38g/mol |
IUPAC 名称 |
4-ethoxy-N-(3-hydroxypropyl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-4-18-12-6-7-13(11(3)10(12)2)19(16,17)14-8-5-9-15/h6-7,14-15H,4-5,8-9H2,1-3H3 |
InChI 键 |
BOCMZSWWGYJQDP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCCCO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B602954.png)
amine](/img/structure/B602956.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
amine](/img/structure/B602958.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B602959.png)
amine](/img/structure/B602961.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B602965.png)
amine](/img/structure/B602969.png)

amine](/img/structure/B602971.png)
amine](/img/structure/B602972.png)
amine](/img/structure/B602974.png)
amine](/img/structure/B602975.png)
